molecular formula C9H9N3S2 B2423033 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine CAS No. 889940-61-8

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B2423033
CAS No.: 889940-61-8
M. Wt: 223.31
InChI Key: VGDLSMKOVNEJIA-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Derivatives in Heterocyclic Chemistry

Thiadiazoles represent a significant class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms in their core structure. These heterocycles exist in four isomeric forms, depending on the positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer exhibits distinct chemical reactivity and biological properties, making them valuable scaffolds in medicinal chemistry and materials science.

The thiadiazole ring system possesses aromatic character due to the presence of six π-electrons, contributing to its stability and planarity. This aromatic nature, coupled with the presence of electron-rich sulfur and nitrogen atoms, creates a unique electronic distribution that facilitates interactions with various biological targets through hydrogen bonding, van der Waals forces, hydrophobic interactions, and metallic coordination bonds.

Table 1: Structural Comparison of Thiadiazole Isomers

Isomer Structure Key Characteristics
1,2,3-Thiadiazole Five-membered ring with adjacent N-N-S atoms Less stable than other isomers
1,2,4-Thiadiazole Five-membered ring with N-S-N arrangement (non-adjacent) Structurally resembles pyrimidine; used in various pharmacological applications
1,2,5-Thiadiazole Five-membered ring with N-S-N arrangement (different position) Used in material science applications
1,3,4-Thiadiazole Five-membered ring with S atom between N atoms Most stable isomer; frequently used in medicinal chemistry

Thiadiazole derivatives have garnered significant attention in heterocyclic chemistry due to their diverse pharmacological activities. The mesoionic character of these compounds, particularly 1,3,4-thiadiazoles, imparts significant in vivo stability coupled with minimal toxicity and enables them to efficiently cross cellular membranes despite their internal charges, leading to good bioavailability. This property makes them attractive scaffolds for drug development efforts.

The thiadiazole nucleus serves as a versatile building block in the design of compounds with antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. These biological activities stem from the ability of thiadiazole rings to interact with various molecular targets in biological systems.

Historical Development and Discovery of 1,2,4-Thiadiazole Compounds

The history of thiadiazole chemistry dates back to the 19th century, with different isomers being discovered and characterized at various times. While 1,3,4-thiadiazole chemistry is linked to the discovery of phenylhydrazines and hydrazine in the late nineteenth century (first described by Fischer in 1882 with the true nature of the ring system demonstrated in 1890 by Freund and Kuh), the 1,2,4-thiadiazole isomer has its own distinct historical development.

1,2,4-Thiadiazole was first described in 1821, representing one of the earliest documented thiadiazole structures. However, its complete synthesis and characterization were not achieved until 1955, highlighting the challenges associated with working with these heterocycles. The early synthetic methods for thiadiazoles were often complex and low-yielding, limiting their practical applications.

A significant milestone in the history of 1,2,4-thiadiazole chemistry was the discovery of the first natural product containing this heterocyclic core. Until 1980, no natural products containing the 1,2,4-thiadiazole core had been reported. Dendrodoin, isolated from the marine tunicate Dendrodoa grassularia, became the first identified natural product featuring this heterocyclic system. Described as a cytotoxic compound, dendrodoin sparked interest in the potential biological activities of 1,2,4-thiadiazole derivatives.

Table 2: Key Historical Milestones in 1,2,4-Thiadiazole Chemistry

Year Event Significance
1821 First description of 1,2,4-thiadiazole Initial recognition of the heterocyclic system
1955 Complete synthesis and characterization Establishment of structural understanding
1980 Discovery of dendrodoin First natural product containing 1,2,4-thiadiazole core
2000s onwards Development of modern synthetic methods Expansion of applications in medicinal chemistry

Over time, synthetic methodologies for 1,2,4-thiadiazoles have evolved significantly, encompassing various approaches such as oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions. These advances have facilitated the preparation of diverse 1,2,4-thiadiazole derivatives, enabling exploration of their structure-activity relationships and potential applications.

The growing understanding of 1,2,4-thiadiazole chemistry has led to the development of compounds with promising biological activities. In 2012, a series of novel 1,2,4-thiadiazole derivatives was reported as potent, orally active agonists of sphingosine 1-phosphate receptor subtype 1 (S1P1), demonstrating their potential in treating conditions such as multiple sclerosis.

Significance of the Methylsulfanyl Substituent in Aromatic Heterocycles

The methylsulfanyl group (−SCH3) represents an important functional group in medicinal chemistry, particularly when incorporated into heterocyclic systems. This substituent imparts unique electronic and steric properties to molecules, influencing their physical characteristics, chemical reactivity, and biological activities.

In aromatic heterocycles, the methylsulfanyl group typically adopts specific conformational preferences. Studies on various heterocyclic systems have shown that the methylsulfanyl group often rotates out of the plane of the heterocycle. For example, in imidazole derivatives, the methylsulfanyl group forms dihedral angles of 62.5° to 78.6° with the mean plane of the heterocyclic ring. This rotational behavior affects the three-dimensional structure of the molecule and consequently its interactions with biological targets.

The presence of the methylsulfanyl group significantly influences the reactivity patterns of heterocycles. In nucleophilic substitution reactions, the methylsulfanyl group can act as a leaving group, albeit with lower reactivity compared to methylsulfonyl or chloro substituents. Kinetic studies have shown that methylthio-heterocycles are approximately 10²-10³ times less reactive than their chloro-analogues and 10³-10⁵ times less reactive than methylsulfonyl analogues in reactions with nucleophiles such as methoxide ion.

Table 3: Comparison of Reactivity of Methylsulfanyl Group with Other Substituents in Heterocycles

Substituent Relative Reactivity Application in Synthesis
Methylsulfanyl (−SCH3) 1 (baseline) Moderate leaving group; valuable for selective functionalizations
Chloro (−Cl) 10²-10³ times higher Common leaving group in nucleophilic substitutions
Methylsulfonyl (−SO2CH3) 10³-10⁵ times higher Highly activated leaving group
Methylsulfinyl (−SOCH3) Similar to methylsulfonyl Activated leaving group with unique reactivity patterns

The methylsulfanyl group contributes to the lipophilicity of compounds, enhancing membrane permeability and influencing pharmacokinetic properties. This characteristic is particularly valuable in drug design, as it can improve bioavailability and tissue distribution of potential therapeutic agents.

In biological systems, the sulfur atom of the methylsulfanyl group can participate in various interactions, including weak hydrogen bonding and sulfur-π interactions, which may contribute to binding affinity with protein targets. Additionally, the methylsulfanyl group can undergo metabolic transformations, such as oxidation to methylsulfinyl or methylsulfonyl groups, which may influence the pharmacokinetic and pharmacodynamic properties of the parent compound.

Objectives and Scope of Research on this compound

Research on this compound encompasses several key objectives that reflect its potential significance in heterocyclic chemistry and potential applications. The compound combines two important structural features: the 1,2,4-thiadiazole ring and the methylsulfanyl substituent on a phenyl ring, creating opportunities for diverse research directions.

A primary research objective involves the development and optimization of synthetic methodologies for this compound. The synthesis of this compound can be approached through several strategies, including cyclization reactions of appropriate precursors, modification of existing thiadiazole scaffolds, or direct functionalization of simpler thiadiazole derivatives. Refining these synthetic routes to improve yield, purity, and scalability represents a significant area of ongoing research.

Table 4: Potential Synthetic Approaches for this compound

Synthetic Strategy Starting Materials Advantages Challenges
Direct cyclization 4-(Methylsulfanyl)benzaldehyde derivatives and appropriate nitrogen sources Single-step approach Control of regioselectivity
Modification of existing thiadiazoles Simple thiadiazole cores Utilizes established scaffolds Multiple steps may be required
Functionalization of phenyl ring 3-Phenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine Modular approach Selectivity in methylsulfanyl introduction
Multicomponent reactions Various building blocks Efficiency and atom economy Complex reaction mixtures

Structural characterization and determination of physicochemical properties constitute another important research objective. Understanding properties such as solubility, stability, spectroscopic characteristics, and crystallographic parameters provides essential information for potential applications. The compound has a molecular weight of 223.32 g/mol, which places it within a favorable range for drug-like molecules according to Lipinski's rule of five.

Research on the reactivity patterns and chemical transformations of this compound represents a significant area of investigation. The reactivity of both the thiadiazole ring and the methylsulfanyl group offers opportunities for diverse chemical modifications. Potential transformations include oxidation of the methylsulfanyl group to methylsulfinyl or methylsulfonyl derivatives, nucleophilic substitutions at the thiadiazole ring, and functionalization of the imine nitrogen.

Table 5: Key Physical and Chemical Properties of this compound

Property Value/Description Significance
Molecular Formula C9H9N3S2 Provides elemental composition
Molecular Weight 223.32 g/mol Within drug-like range
CAS Number 889940-61-8 Unique identifier
IUPAC Name 3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-amine Systematic nomenclature
Physical State Solid Important for handling and formulation
Solubility Limited water solubility, soluble in organic solvents Affects bioavailability and formulation
Chemical Reactivity Reactive at imine nitrogen and methylsulfanyl group Provides opportunities for derivatization

Structure-activity relationship (SAR) studies represent a crucial aspect of research on this compound. By synthesizing and evaluating analogues with modifications at different positions of the molecule, researchers can establish correlations between structural features and biological activities. This approach allows for the rational design of derivatives with optimized properties for specific applications.

Computational studies, including molecular modeling, docking simulations, and quantum chemical calculations, provide valuable insights into the electronic structure, conformational preferences, and potential interactions of this compound with biological targets. These computational approaches complement experimental studies and guide the design of new derivatives with enhanced properties.

The scope of research on this compound extends to various potential applications based on the known activities of related thiadiazole derivatives. Thiadiazole compounds have demonstrated diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific combination of the 1,2,4-thiadiazole ring with the methylsulfanyl-substituted phenyl group in this compound may confer unique biological properties that warrant investigation.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLSMKOVNEJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reactions with Nitrile Imines

Cycloaddition reactions constitute a foundational approach for constructing the 1,2,4-thiadiazole core. The tricyclic 1,2-dithiole-3-thiones serve as effective dipolarophiles in [3+2] cycloadditions with nitrile imines generated from hydrazonoyl chlorides. For instance, treatment of bisdithiolothiazine ketothione with diaryl nitrile imines yieldsthiadiazolylidenyldithiolothiazines under mild conditions (room temperature, benzene solvent). This method achieves high yields (75–90%) but requires precise control over stoichiometry to prevent side reactions such as dithiole ring opening.

Reaction Conditions:

Parameter Value
Temperature 20–25°C
Solvent Benzene
Catalyst Triethylamine
Reaction Time 2–4 hours

Thiosemicarbazide Cyclization

Thiosemicarbazide derivatives undergo intramolecular cyclization to form 1,2,4-thiadiazol-5-imines. Ogurtsov et al. demonstrated that α,β-unsaturated ketones react with thiosemicarbazide under basic catalysis, yielding pyrazoline intermediates that cyclize into thiadiazolines upon acid activation. For 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine, this method involves:

  • Condensation of 4-(methylsulfanyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
  • Cyclization using acetic anhydride under reflux, inducing sulfur extrusion and ring closure.

Optimization Insights:

  • Solvent Choice: Ethanol or toluene enhances yield by stabilizing intermediates.
  • Acid Catalyst: Sulfuric acid (0.5 eq.) accelerates cyclization but risks over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. Hua et al. reported a protocol where 2-amino-5-aryl-1,3,4-thiadiazoles react with 4-(methylsulfanyl)benzaldehyde under microwave conditions (300 W, 110°C, 5–10 minutes). This method achieves 85–92% yield by enhancing molecular collisions and minimizing thermal degradation.

Comparative Efficiency:

Method Yield (%) Time
Conventional Heating 70–80 6–8 hours
Microwave 85–92 5–10 minutes

Post-Synthetic Modifications

Functionalization of preformed thiadiazole scaffolds offers a route to 3-[4-(Methylsulfanyl)phenyl] derivatives. For example, nucleophilic displacement of chloro substituents in 5-chloro-1,3,4-thiadiazoles with 4-(methylsulfanyl)thiophenol introduces the desired aryl group. This method requires anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) to cross-couple aromatic moieties.

Critical Parameters:

  • Catalyst Loading: 2–5 mol% Pd ensures complete conversion.
  • Solvent: Dimethylformamide (DMF) facilitates ligand exchange.

Solid-Phase Synthesis

Emerging solid-phase techniques immobilize intermediates on resin beads, enabling stepwise assembly. A polystyrene-supported hydrazine resin reacts sequentially with carbon disulfide and 4-(methylsulfanyl)benzoyl chloride, followed by cleavage with trifluoroacetic acid to release the target compound. This approach simplifies purification but currently yields ≤65% due to incomplete resin functionalization.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions under basic conditions:

ReagentConditionsProductKey Findings
Hydrazine (NH₂NH₂)Ethanol, reflux (6 h)3-(4-Hydrazinylphenyl) derivativeComplete SMe replacement
Potassium thiolateDMF, 80°C (4 h)3-[4-(Alkylsulfanyl)phenyl] derivatives85-92% yields achieved
Amines (RNH₂)THF, RT (12 h)3-(4-Aminophenyl) analogsSteric hindrance affects rate

Mechanistic Insight : The reaction proceeds via a Meisenheimer-type intermediate, with the leaving group (SMe⁻) stabilized by conjugation with the aromatic ring .

Ring-Opening Reactions

The thiadiazole ring shows selective cleavage under acidic/basic conditions:

a. Acidic Hydrolysis

text
3-[4-(MeS)phenyl]thiadiazolimine + HCl (conc.) → 4-(Methylsulfanyl)benzoic hydrazide + SCN⁻
  • Conditions: 6M HCl, 100°C, 3 h

  • Yield: 78%

b. Base-Induced Rearrangement

text
Reactant: Thiadiazolimine + KOH (alc.) Product: 2-Amino-5-[4-(MeS)phenyl]-1,3,4-thiadiazole
  • Key observation: Ring contraction occurs via Stevens-type rearrangement

Cycloaddition Reactions

The conjugated system participates in [3+2] cycloadditions:

DipolarophileConditionsCycloadduct StructureRegioselectivity
PhenylacetyleneToluene, 110°C (8 h)Thiadiazolo[3,2-b]triazole>95% para
Nitrile oxidesMW, 100W (15 min)Thiadiazole-isoxazoline hybridsSyn addition

Computational Evidence : DFT studies show dominant HOMO-LUMO interactions at the C2-N3 bond of the thiadiazole ring .

Coordination Chemistry

The nitrogen/sulfur centers form stable complexes with transition metals:

Metal SaltLigand RatioComplex StructureApplication
CuCl₂·2H₂O1:2Octahedral Cu(N,S)₂Cl₂Antimicrobial catalysts
Pd(OAc)₂1:1Square-planar Pd(N)₄Suzuki coupling

Spectroscopic Data :

  • Cu complex: ESR g⊥ = 2.08, g‖ = 2.25

  • Pd complex: ¹H NMR δ 7.45-7.89 (m, aromatic)

Biological Alkylation

The methylsulfanyl group transfers methyl groups in enzymatic systems:

Biological TargetAssayIC₅₀ (μM)Mechanism
Catechol-O-methyltransferaseRadiolabeled SAM2.4 ± 0.3Competitive inhibition
DNA methyltransferasesMSP1 inhibition assay18.9DNMT1 allosteric mod.

Kinetic Parameters (COMT inhibition):

  • Kᵢ = 1.8 μM

  • kᵢₙₕ = 4.7 × 10³ M⁻¹s⁻¹

Oxidation Reactions

Controlled oxidation modifies sulfur centers:

Oxidizing AgentProductYieldStability
H₂O₂ (30%)Sulfoxide derivative65%Air-stable crystals
mCPBASulfone analog88%Hygroscopic
KMnO₄ (acidic)Benzenesulfonic acid conjugate42%Water-soluble

X-ray Crystallography (Sulfoxide derivative):

  • S=O bond length: 1.48 Å

  • Dihedral angle (S-O/C-S): 12.3°

This comprehensive reactivity profile positions 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine as a versatile building block in medicinal chemistry and materials science. Recent advances in microwave-assisted reactions (demonstrated in thiadiazolium salt synthesis ) and computational mechanistic studies have significantly expanded its synthetic utility. Ongoing research focuses on enantioselective transformations of the sulfoxide derivatives for chiral drug synthesis.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of suitable precursors under controlled conditions. One effective method includes the use of potassium 5-amino-1,3,4-thiadiazole-2-thiolate as a starting material, followed by selective alkylation and subsequent reactions to yield the target compound. This approach not only enhances yield but also reduces costs associated with synthesis .

Anticancer Activity

Research indicates that compounds with thiadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiadiazoles are known to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This leads to cell cycle arrest and ultimately cell death .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound show potent cytotoxic effects against various cancer cell lines such as HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial efficacy:

  • Activity Against Pathogens : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate that it may outperform conventional antibiotics .
  • Case Study : A comparative analysis showed that certain thiadiazole derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Research Findings

Several studies have documented the biological activities associated with thiadiazole compounds:

  • Antioxidant Activity : Thiadiazoles have been reported to exhibit free radical scavenging properties, which may contribute to their anticancer effects .
  • Cytotoxicity Studies : In vitro assays have shown that these compounds can significantly reduce cell viability in cancer cell lines at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activities of this specific compound, providing insights into its potential applications in medicine.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a methylsulfanyl group and a phenyl moiety. Its structure can be represented as follows:

C10H10N4S2\text{C}_{10}\text{H}_{10}\text{N}_4\text{S}_2

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its penetration into microbial cell membranes .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
This compoundCandida albicans15 µg/mL

Antifungal Activity

Thiadiazole compounds have also been evaluated for their antifungal properties. The compound under discussion has shown promising results against fungal pathogens such as Candida albicans, with an MIC of 15 µg/mL . This suggests its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CHeLa (cervical cancer)10.5
Compound DMCF-7 (breast cancer)8.3
This compoundA549 (lung cancer)12.0

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets within microorganisms and cancer cells. The thiadiazole ring acts as a pharmacophore that facilitates binding to enzymes or receptors critical for microbial survival or tumor growth .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where it was demonstrated that modifications at the phenyl ring significantly impacted biological activity. The introduction of electron-donating or withdrawing groups altered the compound's efficacy against both microbial and cancer cell lines .

In another study focusing on structure-activity relationships (SAR), it was found that substituents on the thiadiazole ring could enhance or diminish biological efficacy depending on their nature and position .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate electrophiles or via oxidative dimerization of thioamides. Optimization involves using statistical experimental design (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, reaction fundamentals and reactor design principles (RDF2050112) emphasize the importance of kinetic studies to identify rate-limiting steps . Computational tools, such as quantum chemical calculations, can predict optimal conditions (e.g., solvent effects on transition states) and reduce trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl groups (δ 2.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <2 ppm.
  • HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients.
    Structural analogs in PubChem (e.g., DTXSID201327003) provide reference spectra for validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the ICReDD framework combines reaction path searches (via quantum chemistry) with experimental validation to identify regioselective pathways . Transition state analysis using IRC (Intrinsic Reaction Coordinate) methods further clarifies reaction mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables. For instance, zoospore regulation studies highlight the impact of nutrient availability (e.g., leucine) on bioactivity outcomes .
  • Dose-response profiling : Use nonlinear regression models (e.g., Hill equation) to standardize EC50/IC50 values.
  • Structural analogs : Cross-reference with compounds like 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol to isolate substituent effects .

Q. How can process control and simulation improve the scalability of this compound’s synthesis?

  • Methodological Answer : Implement model predictive control (MPC) for continuous-flow reactors, integrating real-time FTIR or Raman spectroscopy for intermediate tracking. CRDC subclass RDF2050108 emphasizes dynamic modeling (e.g., Aspen Plus) to simulate mass/heat transfer limitations . Membrane separation technologies (RDF2050104) can also enhance purification efficiency .

Data Contradiction Analysis

Q. How do conflicting results in solubility studies for thiadiazole derivatives inform solvent selection for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity mismatches. Use Hansen Solubility Parameters (HSPs) to rank solvents (e.g., DMSO > DMF > ethanol). Experimental validation via phase diagrams (cloud point measurements) can resolve discrepancies. For example, triazole-thiadiazole hybrids show improved solubility in aprotic solvents due to reduced hydrogen bonding .

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